Azidotrimethylsilane

Catalog No.
S597858
CAS No.
4648-54-8
M.F
C3H9N3Si
M. Wt
115.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azidotrimethylsilane

CAS Number

4648-54-8

Product Name

Azidotrimethylsilane

IUPAC Name

azido(trimethyl)silane

Molecular Formula

C3H9N3Si

Molecular Weight

115.21 g/mol

InChI

InChI=1S/C3H9N3Si/c1-7(2,3)6-5-4/h1-3H3

InChI Key

SEDZOYHHAIAQIW-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N=[N+]=[N-]

Synonyms

Azidotrimethylsilane; Trimethylazidosilane; Trimethylsilicon Azide

Canonical SMILES

C[Si](C)(C)N=[N+]=[N-]

The exact mass of the compound Azidotrimethylsilane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Azidotrimethylsilane (TMS-N3) is a covalent silyl azide that functions as a highly versatile and organic-soluble source of the azide nucleophile for a range of synthetic transformations. Unlike ionic inorganic azides such as sodium azide, its liquid form and miscibility with common aprotic solvents (e.g., dichloromethane, toluene, diethyl ether) make it a critical reagent for reactions requiring homogeneous conditions or involving moisture-sensitive substrates. Its primary value in a procurement context lies in its distinct physical properties and reactivity profile, which enable synthetic routes and process conditions that are inaccessible with more common, salt-based azide sources.

Direct substitution of Azidotrimethylsilane with a generic alternative like sodium azide (NaN3) frequently leads to process failure or necessitates a complete redesign of the synthetic route. The fundamental difference in solubility—TMS-N3 being soluble in many organic solvents while NaN3 is largely insoluble—prevents interchangeability in established homogeneous reaction protocols. Furthermore, TMS-N3 is compatible with a range of Lewis acids for activating substrates like epoxides, a catalytic strategy that is ineffective with NaN3 and requires switching to different approaches such as phase-transfer catalysis. These differences in physical state, solubility, and catalytic compatibility mean that the choice between these reagents is a critical, non-trivial decision at the process design stage.

Superior Processability: Enabling Homogeneous Reactions in Aprotic Solvents

Azidotrimethylsilane's covalent nature makes it a liquid that is miscible with a wide array of common aprotic organic solvents, including diethyl ether, toluene, and dichloromethane. This contrasts sharply with the ionic salt sodium azide (NaN3), which is practically insoluble in these solvents. This fundamental difference in solubility allows for the use of Azidotrimethylsilane in single-phase, homogeneous reaction systems, which is critical for reproducibility, predictable kinetics, and simplified scale-up, especially when working with water-sensitive substrates.

Evidence DimensionSolubility in Diethyl Ether
Target Compound DataMiscible
Comparator Or BaselineSodium Azide (NaN3): Insoluble
Quantified DifferenceQualitatively infinite; enables single-phase reactions not feasible with sodium azide.
ConditionsStandard laboratory temperature and pressure.

This property eliminates the need for phase-transfer catalysts or highly polar, often high-boiling, solvents required for sodium azide, streamlining workflows and improving process control.

Enhanced Reaction Scope: Unlocks Lewis Acid-Catalyzed Azide Additions to Epoxides

Azidotrimethylsilane is a highly effective azide source for the Lewis acid-catalyzed ring-opening of epoxides to form β-azido alcohols, which are valuable synthetic intermediates. The combination of TMS-N3 with a suitable Lewis acid enables efficient and often highly regioselective nucleophilic attack on the epoxide. This synthetic pathway is largely inaccessible to sodium azide, which is generally incompatible with common Lewis acids and requires completely different, and often less selective, reaction conditions such as the use of ammonium chloride at high temperatures or phase-transfer catalysis.

Evidence DimensionCompatibility & Efficacy in Lewis Acid-Catalyzed Epoxide Opening
Target Compound DataHigh compatibility; enables efficient, catalyst-controlled regioselective transformations.
Comparator Or BaselineSodium Azide (NaN3): Low compatibility; requires alternative strategies (e.g., phase-transfer catalysis, harsh thermal conditions) that often provide lower selectivity.
Quantified DifferenceEnables a distinct and milder synthetic pathway for producing key chiral intermediates.
ConditionsLewis acid-mediated nucleophilic addition to epoxides.

This allows for the controlled synthesis of complex, high-value molecules under mild conditions that are not achievable with bulk inorganic azides, justifying the cost for advanced synthetic applications.

Improved Efficiency in 5-Substituted-1H-Tetrazole Synthesis

The synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition of an azide source with an organic nitrile is a critical transformation in medicinal chemistry. While sodium azide is commonly used, reactions often require high temperatures (e.g., >100 °C) and strong Lewis acids or protic sources like ammonium chloride to proceed efficiently. Azidotrimethylsilane enables this transformation under significantly milder conditions, which is crucial for preserving sensitive functional groups on complex substrates. This operational advantage translates to broader substrate scope, potentially higher yields due to reduced side-product formation, and lower energy consumption.

Evidence DimensionTypical Process Temperature for Tetrazole Synthesis from Nitriles
Target Compound DataEnables reactions at moderate temperatures (e.g., 60 °C).
Comparator Or BaselineSodium Azide (NaN3): Often requires reflux in high-boiling solvents like DMF or toluene (e.g., 105-110 °C).
Quantified DifferencePotential for >40 °C reduction in process temperature, enhancing compatibility with thermally sensitive functional groups.
Conditions[3+2] cycloaddition of an azide source to an organic nitrile.

For complex pharmaceutical intermediates, using milder conditions prevents degradation, improves purity, simplifies purification, and ultimately increases the overall yield of the final active ingredient.

Lewis Acid-Mediated Synthesis of Chiral β-Azido Alcohols

For the stereocontrolled synthesis of β-amino alcohol precursors, where regioselective opening of a prochiral or meso-epoxide is required. The compatibility of Azidotrimethylsilane with chiral Lewis acid catalysts allows for high enantioselectivity that is not readily achievable with sodium azide-based systems.

Synthesis of 5-Substituted-1H-Tetrazoles with Thermally Sensitive Substrates

When synthesizing tetrazole-containing active pharmaceutical ingredients (APIs) from complex nitriles bearing thermally labile functional groups (e.g., esters, protecting groups). The ability to perform the cycloaddition at moderate temperatures using Azidotrimethylsilane prevents substrate degradation and improves the purity profile of the crude product.

Homogeneous Azidations in Aprotic, Non-Polar Media

In processes where the substrate or other reagents are sensitive to water or protic solvents. The high solubility of Azidotrimethylsilane in solvents like toluene or THF enables completely anhydrous, homogeneous reaction conditions, ensuring predictable kinetics and preventing hydrolysis-related side reactions.

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (91.49%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (17.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (17.02%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

4648-54-8

Wikipedia

Trimethylsilyl azide

General Manufacturing Information

Silane, azidotrimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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